
Ligandrol
Übersicht
Beschreibung
Ligandrol, auch bekannt unter seinem Entwicklungscode VK5211, ist ein selektiver Androgenrezeptor-Modulator. Es befindet sich in der Entwicklung zur Behandlung von Muskelschwund bei Menschen mit Hüftfrakturen . This compound hat in präklinischen Studien das Potenzial gezeigt, die fettfreie Körpermasse und die Muskelkraft zu erhöhen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Pyrrolidinrings und die Einführung von Trifluormethylgruppen umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung des Pyrrolidinrings.
- Einführung der Trifluormethylgruppen.
- Kopplung des Pyrrolidinrings mit einem Benzonitril-Derivat .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:
- Verwendung von hochreinen Ausgangsmaterialien.
- Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl.
- Implementierung von Reinigungsverfahren wie Kristallisation und Chromatographie, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte, die gebildet werden
Oxidation: Hydroxylierte Metaboliten.
Reduktion: Reduzierte Formen von this compound.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung von selektiven Androgenrezeptor-Modulatoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Muskel- und Knochengewebe.
Medizin: Studien zu potenziellen Behandlungen von Muskelschwund, Osteoporose und anderen Erkrankungen.
Industrie: Wird bei der Entwicklung von leistungssteigernden Nahrungsergänzungsmitteln verwendet (obwohl es für Profisportler verboten ist)
Wirkmechanismus
This compound wirkt, indem es an Androgenrezeptoren im Körper bindet, insbesondere in Muskeln und Knochen. Diese Bindung stimuliert die Produktion von Proteinen, die eine entscheidende Rolle für das Muskelwachstum und die Knochendichte spielen. Zu den molekularen Zielstrukturen gehören Androgenrezeptoren, und die beteiligten Signalwege sind mit der Regulation der Genexpression in Muskel- und Knochenzellen verbunden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ligandrol is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of trifluoromethyl groups. The synthetic route typically involves the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the trifluoromethyl groups.
- Coupling of the pyrrolidine ring with a benzonitrile derivative .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Synthetic Routes for LGD-4033
Ligandrol’s synthesis involves stereoselective steps to construct its pyrrolidinyl-benzonitrile core. Two primary synthetic pathways have been reported:
Method 1: Aldehyde Trifluoromethylation
-
Starting Material : 4-(2-(Formylpyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile.
-
Reagents : Trimethyl(trifluoromethyl)silane, cesium fluoride (CsF), tetrahydrofuran (THF).
-
Procedure :
Method 2: Pyrrolidinyl-Benzonitrile Coupling
-
Starting Material : D-prolinol and 4-fluoro-2-trifluoromethylbenzonitrile.
-
Reagents : Triethylamine, sulfur trioxide-pyridine complex, trimethyl(trifluoromethyl)silane.
-
Procedure :
Metabolic Transformations
This compound undergoes extensive hepatic metabolism, producing metabolites critical for doping control. Key transformations include:
Metabolite | Transformation | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) |
---|---|---|---|---|
Parent (LGD-4033) | – | 339.10 [M]+ | 220.00, 240.02 | 9.05 |
M2-a | Hydroxylation, Dehydrogenation | 351.05 [M]− | 237.06, 253.02 | 4.90 |
M3-a | Hydroxylation | 353.07 [M]− | 255.07, 199.04 | 6.25 |
M4-c | Bishydroxylation | 369.08 [M]− | 237.06, 253.02 | 5.40 |
Data derived from human urine studies and LC-MS/MS analyses .
Structural Revision of the Main Bishydroxylated Metabolite
Initial structural assignment of this compound’s main metabolite as bis-hemiaminal 3 was revised to hexanoic acid 4 through chemical synthesis and NMR/MS validation:
Stability and Analytical Challenges
-
Bis-Hemiaminal Instability : Initial metabolite 3 showed poor stability, complicating long-term storage .
-
Hexanoic Acid Advantage : Revised structure 4 exhibits enhanced stability, making it suitable as a reference material for anti-doping laboratories .
Key Reaction Mechanisms
Wissenschaftliche Forschungsanwendungen
Introduction to Ligandrol (LGD-4033)
This compound, chemically known as LGD-4033, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential applications in treating muscle atrophy and other conditions related to muscle and bone health. Initially developed by Ligand Pharmaceuticals, LGD-4033 aims to provide the anabolic benefits of androgens like testosterone while minimizing undesirable side effects, particularly those affecting the prostate and other non-target tissues.
Muscle Wasting Conditions
1. Clinical Trials and Efficacy
This compound has been primarily researched for its efficacy in increasing lean body mass and muscle strength in individuals suffering from muscle wasting conditions. Notable findings from clinical trials include:
- Phase 1 Trials : A multi-dose study involving 76 healthy young men demonstrated that LGD-4033 significantly improved lean body mass over a 21-day period. Participants taking 1 mg/day showed an increase of 1.2 kg in lean body mass .
- Phase 2 Trials : In a study of 108 men and women recovering from hip fractures, participants receiving varying doses of LGD-4033 (0.5 mg, 1 mg, and 2 mg daily) exhibited dose-dependent increases in lean body mass of 4.8%, 7.2%, and 9.1% respectively after 12 weeks .
Osteoporosis and Cachexia
This compound has also been investigated for its potential in treating osteoporosis and cachexia (muscle wasting due to chronic illness). Preclinical studies indicated that LGD-4033 could enhance bone mineral density while promoting muscle growth without significant effects on prostate size, which is a common side effect of traditional anabolic steroids . However, research into these applications has been limited, with some development paths discontinued.
Safety Profile
While LGD-4033 has shown promise in improving muscle mass, concerns regarding its safety profile have emerged. Reports of liver injury associated with this compound use highlight the need for caution. A case study documented cholestatic hepatitis in a patient using LGD-4033, necessitating further investigation into its long-term safety and potential hepatotoxic effects .
Comparative Data Table
Study Type | Population | Dose | Duration | Lean Mass Increase | Safety Observations |
---|---|---|---|---|---|
Phase 1 Trial | Healthy young men (n=76) | 1 mg/day | 21 days | +1.2 kg | Generally well-tolerated |
Phase 2 Trial | Men & women post-fracture (n=108) | 0.5 mg/day to 2 mg/day | 12 weeks | +4.8% to +9.1% | Safe; adverse effects noted |
Preclinical Study | Cynomolgus monkeys | Up to 75 mg/kg | 13 weeks | Significant weight gain | Toxicity at high doses |
Wirkmechanismus
Ligandrol works by binding to androgen receptors in the body, specifically in muscles and bones. This binding stimulates the production of proteins that play a crucial role in muscle growth and bone density. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression in muscle and bone cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Enobosarm: Ein weiterer selektiver Androgenrezeptor-Modulator mit ähnlichen anabolen Wirkungen.
RAD140: Bekannt für seine starken anabolen Wirkungen auf Muskeln und Knochen.
Ostarine: Wird häufig auf seine muskelaufbauenden Eigenschaften untersucht.
Einzigartigkeit von Ligandrol
This compound ist einzigartig aufgrund seiner hohen Selektivität für Androgenrezeptoren in Muskel- und Knochengewebe, wodurch seine Auswirkungen auf andere Gewebe wie die Prostata minimiert werden. Diese Selektivität verringert das Risiko von Nebenwirkungen, die üblicherweise mit anabolen Steroiden verbunden sind .
Biologische Aktivität
Ligandrol, also known as LGD-4033, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential anabolic effects on muscle and bone. This article explores its biological activity, safety profile, pharmacokinetics, and implications for human health, drawing on diverse research findings and case studies.
Overview of this compound
This compound was developed to provide the benefits of anabolic steroids without the associated side effects. It binds selectively to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing androgenic effects in other tissues, such as the prostate.
Pharmacokinetics
Elimination Half-Life and Metabolism:
- This compound has a prolonged elimination half-life of approximately 24 to 36 hours, allowing for once-daily dosing.
- Studies indicate dose-proportional accumulation upon multiple dosing, with serum concentrations nearly tripling by day 21 compared to day 1 at higher doses (0.1 mg, 0.3 mg, and 1.0 mg) .
Biological Effects
Muscle and Bone Anabolism:
- Clinical trials have demonstrated that LGD-4033 significantly increases lean body mass without altering fat mass. In a placebo-controlled trial involving 76 healthy men over 21 days, those receiving LGD-4033 showed a dose-dependent increase in lean body mass .
- Animal studies further support these findings, showing robust anabolic activity in muscle and anti-resorptive effects on bone .
Hormonal Impact:
- LGD-4033 administration resulted in dose-dependent suppression of testosterone levels and sex hormone-binding globulin. Notably, significant suppression of follicle-stimulating hormone and free testosterone occurred only at the highest dose (1.0 mg) .
Safety Profile
Adverse Effects:
- While LGD-4033 is generally well tolerated, there have been reports of drug-induced liver injury in cases where high doses were used (10 mg daily) . A case study highlighted a patient who experienced severe liver injury after using this compound for two weeks.
- In clinical trials, no serious adverse events were reported; however, there was a noted increase in liver enzymes at higher doses .
Case Studies
Case Study: Drug-Induced Liver Injury
A detailed report documented a 32-year-old male who developed cholestatic hepatitis after using this compound. Biopsy results indicated mild fibrosis consistent with drug-induced liver injury (DILI). Laboratory values showed significant elevations in liver enzymes during use but returned to baseline after cessation .
Summary of Research Findings
Eigenschaften
IUPAC Name |
4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSIVAKKLQRWKC-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657620 | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165910-22-4 | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | VK-5211 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligandrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VK-5211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.